molecular formula C18H15BrCl2N2O2 B1667307 (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione CAS No. 213211-10-0

(R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione

Katalognummer B1667307
CAS-Nummer: 213211-10-0
Molekulargewicht: 442.1 g/mol
InChI-Schlüssel: FJNJHZQMQRVZEE-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“®-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione” is a chemical compound with the molecular formula C18H15BrCl2N2O2 .

Wissenschaftliche Forschungsanwendungen

LFA-1 Mediated Cell Adhesion Inhibition

The compound has been identified as a small molecule antagonist of LFA-1-mediated cell adhesion. It specifically interacts with LFA-1, preventing it from binding to its ligand, ICAM-1. This inhibition of LFA-1-mediated leukocyte adhesion has implications in immunological processes, particularly in modulating lymphocyte activity both in vitro and in vivo (Kelly et al., 1999).

Antitubercular Activity

Research exploring analogues of this compound, specifically focusing on antitubercular activities, has been conducted. The study synthesized and evaluated various analogues for their in vitro activities against Mycobacterium tuberculosis. Among these, certain compounds showed significant activity and non-toxicity, highlighting potential therapeutic applications in tuberculosis treatment (Samala et al., 2014).

Role in Inflammation Models

The effectiveness of this compound has been demonstrated in several animal models where inflammatory processes are dependent on LFA-1. These studies have shown the compound's ability to suppress human immunoglobulin production and inhibit cellular infiltrates in inflammatory responses, suggesting its potential in treating inflammatory diseases (Winquist et al., 2001).

Antibacterial Properties

There has been a study on the novel synthesis of related compounds with antibacterial properties. These studies evaluated the antibacterial activity of synthesized nanofibers against common bacterial strains, indicating potential applications in water disinfection and filtration (Maddah, 2016).

Antihistamine Synthesis

Research on the synthesis of related compounds with potential antihistamine properties has been conducted. These studies are significant for understanding the broader implications of structurally similar compounds in medicinal chemistry (Popov-Pergal et al., 2005).

Antiproliferative Activity against Cancer Cell Lines

There have been studies on the synthesis of related compounds and their in vitro antiproliferative activity against human cancer cell lines. These compounds have shown potential efficacy in inhibiting the growth of various cancer cells, suggesting their possible use in cancer treatment (Chandrappa et al., 2008).

Eigenschaften

IUPAC Name

(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNJHZQMQRVZEE-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
Reactant of Route 5
(R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione

Citations

For This Compound
28
Citations
TA Kelly, DD Jeanfavre, DW McNeil… - The Journal of …, 1999 - journals.aai.org
LFA-1 (CD18, CD11a) is a cell-adhesion molecule that mediates critical immunological processes. In this paper we report the discovery and characterization of (R)-5-(4-bromobenzyl)-3-…
Number of citations: 179 journals.aai.org
RJ Winquist, S Desai, S Fogal, NA Haynes… - European journal of …, 2001 - Elsevier
Both preclinical and clinical data have identified leukocyte function-associated antigen-1 (LFA-1) as an important component of inflammatory disease states. We evaluated small …
Number of citations: 18 www.sciencedirect.com
R Zinter, BJ Bormann, R Mainolfi, KM Kishimoto… - J Immunol, 1999 - academia.edu
LFA-1 (CD18, CD11a) is a cell-adhesion molecule that mediates critical immunological processes. In this paper we report the discovery and characterization of (R)-5-(4-bromobenzyl)-3-…
Number of citations: 0 www.academia.edu
A Johnson, MJ Saunders, TG Back - Organic & biomolecular chemistry, 2015 - pubs.rsc.org
The LFA-1 inhibitor and leukocyte adhesion suppressor BIRT-377 was prepared in high enantiomeric excess by desymmetrization of dimethyl 2-p-bromobenzyl-2-methylmalonate, …
Number of citations: 11 pubs.rsc.org
YG Wang, M Ueda, X Wang, Z Han, K Maruoka - Tetrahedron, 2007 - Elsevier
Chiral phase-transfer catalysts (S)-1a, (S)-1b, and (S)-2 with conformationally fixed biphenyl cores were conveniently prepared from the known, easily available (S)-6,6′-…
Number of citations: 55 www.sciencedirect.com
K Asosingh, V Vankerkhove, I Van Riet… - Experimental …, 2003 - Elsevier
OBJECTIVE: Lymphocyte function-associated antigen-1 (LFA-1) expression on multiple myeloma cells and its potential role in myeloma biology have been the subject of conflicting …
Number of citations: 24 www.sciencedirect.com
S Sugiyama, S Arai, K Ishii - Tetrahedron, 2012 - Elsevier
A reaction of (S)-2-benzyl-2-(α-methylbenzyl)amino-1,3-propanediol (S)-4a and 2-chloroethyl chloroformate, and the subsequent addition of DBU gave (4R,αS)-4-benzyl-4-…
Number of citations: 9 www.sciencedirect.com
KM Wasan, M Ramaswamy, L Holtorf, AA Jayaraj… - Pharmaceutical …, 2001 - Springer
Purpose. The objectives of this study are to determine the plasma distribution of free and chylomicron-associated BIRT 377 within rats and rabbits. Methods. For the rat studies free and …
Number of citations: 2 link.springer.com
A Johnson - 2014 - prism.ucalgary.ca
The potent anti-inflammatory agent, BIRT-377, contains an α-quaternary center in a hydantoin ring. Due to requirements for clinical testing on enantiopure compounds, the need for …
Number of citations: 2 prism.ucalgary.ca
H Yusuf‐Makagiansar, ME Anderson… - Medicinal research …, 2002 - Wiley Online Library
This review focuses on providing insights into the structural basis and clinical relevance of LFA‐1 and VLA‐4 inhibition by peptides and small molecules as adhesion‐based therapeutic …
Number of citations: 501 onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.